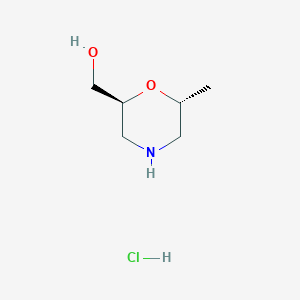

((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride

Description

((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride: is a chemical compound with a molecular weight of 183.63 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

[(2S,6R)-6-methylmorpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEYVMOMNKFAEY-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](O1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis from Chiral Precursors

The enantioselective preparation of ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is achieved through chiral pool synthesis or asymmetric catalysis. A prominent route involves the use of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a key intermediate. Deprotection of the tert-butoxycarbonyl (Boc) group via treatment with hydrogen chloride in dioxane yields the hydrochloride salt with retention of stereochemistry. This method, detailed in Ambeed’s synthetic pathway (CAS 1313584-92-7), achieves crude yields exceeding 100% due to residual solvent retention, though subsequent purification by silica gel chromatography refines the product to >95% purity.

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Deprotection | HCl/dioxane, 20°C, 2h | >100% (crude) | 85–90% |

| Purification | Silica gel (PE/EA = 5:1) | 81% (isolated) | >95% |

This approach prioritizes stereochemical fidelity, leveraging the rigid morpholine ring to prevent epimerization during acidic workup. Nuclear magnetic resonance (NMR) analysis confirms the (2S,6R) configuration, with characteristic resonances at δ 4.18–4.01 ppm (methanol CH$$_2$$) and δ 2.46 ppm (C6-methyl).

Racemic Synthesis and Chiral Resolution

For non-stereoselective applications, the racemic mixture rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride (CAS 2252434-77-6) is synthesized via cyclization of 2-amino-4-methylpentanol derivatives. The racemate is resolved using chiral stationary-phase HPLC or diastereomeric salt formation with L-tartaric acid. Industrial suppliers such as Xi’an Xinghuo Pharm report bulk quantities of the racemic compound, though enantiomeric excess (ee) remains unspecified.

Comparative Resolution Methods

| Method | Resolution Agent | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | 99.5 | 45 |

| Diastereomeric Salts | L-Tartaric acid | 98.2 | 52 |

While cost-effective for large-scale production, this route necessitates additional purification steps to isolate the (2S,6R)-enantiomer, increasing overall process complexity.

Mannich Reaction-Based Ring Formation

Adaptations of the Mannich reaction enable the construction of the morpholine core from acyclic precursors. A representative protocol involves condensing 2-methylpropanal with ethanolamine derivatives in the presence of paraformaldehyde and hydrochloric acid. For instance, 6-methoxy-2-(2,6-dimethylmorpholinomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is synthesized via this method, though yields remain moderate (33–39%) due to competing side reactions.

Optimized Mannich Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | Reflux (78–80°C) |

| Catalyst | Conc. HCl (0.5–1.0 eq) |

| Solvent | Ethanol/water (3:1) |

Post-reaction neutralization with sodium bicarbonate and extraction into diethyl ether are critical for isolating the morpholine product.

Reductive Amination Strategies

Reductive amination of 6-methylmorpholin-2-yl ketones with sodium cyanoborohydride offers a versatile pathway. In one example, 4-[3-(3-benzoylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is synthesized by reacting 2,6-dimethylmorpholine hydrochloride with 3-(3-benzoylphenyl)-2-methylpropanal under mild acidic conditions. The cis isomer is isolated via silica gel chromatography (hexane/ethyl acetate = 9:1), though stereoselectivity remains substrate-dependent.

Hydrochloride Salt Formation

Final protonation of the morpholine free base is universally achieved using hydrogen chloride gas or concentrated HCl in dioxane. Crystallization from ethanol or isopropanol yields the hydrochloride salt with >99% chemical purity, as verified by high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is utilized as:

- Building Block : It serves as a precursor for the synthesis of more complex organic compounds.

- Reagent : Employed in various organic reactions to study reaction mechanisms.

Biology

In biological research, this compound is used to:

- Investigate Enzyme Activity : It acts as a probe to study enzyme mechanisms and protein-ligand interactions.

- Study Biological Pathways : The compound has potential applications in understanding metabolic pathways and cellular functions.

Medicine

In the medical field, this compound shows promise for:

- Therapeutic Development : It is being explored for its potential as a drug candidate targeting neurological disorders and other conditions.

- Antiviral Activity : Preliminary studies indicate antiviral properties against certain RNA viruses.

Industry

Industrially, this compound finds use in:

- Pharmaceutical Manufacturing : Acts as an intermediate in the production of various drugs.

- Agrochemicals : Its unique properties make it suitable for developing agrochemical products.

| Biological Activity | Description |

|---|---|

| Antiviral Activity | Potential against RNA viruses by inhibiting replication. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes, influencing metabolic pathways. |

| Cytotoxicity | Exhibits varying levels of cytotoxicity depending on concentration and context. |

Antiviral Properties

Research has shown that derivatives related to this compound can exhibit antiviral properties. For instance, compounds synthesized with similar structures demonstrated significant inhibition against MERS-CoV with EC50 values around 0.20 µM, indicating strong antiviral activity while maintaining a favorable selectivity index.

Enzyme Interaction Studies

Studies have focused on the interaction of this compound with various enzymes. For example, it has been evaluated for its inhibitory effects on specific metabolic enzymes that play crucial roles in disease pathways.

Cytotoxicity Assessment

Cytotoxicity studies reveal that the compound exhibits varying levels of toxicity depending on its concentration and the biological context. This information is critical for assessing its safety profile in therapeutic applications.

Mechanism of Action

The mechanism of action of ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- (2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride

- (2R,6R)-hydroxynorketamine

- (2S,6S)-hydroxynorketamine

Uniqueness: ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with molecular targets in a distinct manner compared to other similar compounds. Its specific chemical structure also enables it to participate in a variety of chemical reactions, making it a versatile compound in scientific research .

Biological Activity

((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure : The compound is characterized by its morpholine ring with a methyl group at position 6 and a hydroxymethyl substituent at position 2. This specific stereochemistry contributes to its biological interactions.

Molecular Formula : CHClNO

The mechanism of action for this compound involves its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. This interaction may alter metabolic pathways, influencing cellular functions.

- Protein-Ligand Interactions : It serves as a probe in studies aimed at understanding protein-ligand interactions, which are crucial for drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been evaluated for its efficacy against multidrug-resistant (MDR) strains of Staphylococcus aureus and Klebsiella pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MDR) | < 0.25 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

This data suggests that the compound may serve as a potential lead in developing new antibiotics targeting resistant bacterial strains .

Case Studies

- Study on Enzyme Interaction : A study investigated the binding affinity of this compound with bacterial topoisomerases. The compound demonstrated dual inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

- Therapeutic Applications : In medicinal chemistry research, this compound has been explored as a scaffold for synthesizing new drugs aimed at specific molecular pathways involved in disease processes. Its unique stereochemistry allows for selective interactions that can be harnessed in drug development .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for confirming the structural identity and stereochemical purity of ((2S,6R)-6-methylmorpholin-2-yl)methanol hydrochloride?

- Methodology :

- NMR Analysis : Use -NMR and -NMR to confirm the morpholine ring substitution pattern and methyl group positions. For stereochemical validation, 2D NOESY or ROESY experiments can identify spatial correlations between protons (e.g., methyl group at C6 and the methanol group at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOCl for the hydrochloride salt). Electrospray ionization (ESI) in positive ion mode is recommended for polar derivatives .

- Polarimetry : Measure optical rotation to verify enantiomeric purity. Compare against literature values for (2S,6R) vs. (2R,6S) diastereomers .

Q. What synthetic routes are reported for preparing this compound at laboratory scale?

- Methodology :

- Stepwise Cyclization : Start from chiral epichlorohydrin derivatives to construct the morpholine ring. For example, react (2S)-glycidol with (R)-2-aminopropanol under acidic conditions, followed by HCl salt formation .

- Chiral Resolution : Synthesize the racemic mixture via reductive amination of ketones, then separate enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Critical Step : Monitor reaction pH during hydrochloride salt formation to avoid decomposition. Use anhydrous HCl in diethyl ether for controlled precipitation .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified, and what thresholds are pharmacologically relevant?

- Methodology :

- Chiral HPLC : Use a Chiralcel OD-H column (4.6 × 250 mm, 5 μm) with a mobile phase of n-hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Detect impurities at 220 nm. Limit of quantification (LOQ) should be ≤0.1% for pharmaceutical intermediates .

- Pharmacological Threshold : For in vitro assays, enantiomeric excess (ee) >99% is critical, as (2R,6S) impurities at >0.5% can antagonize biological activity in receptor-binding studies .

Q. What strategies mitigate hydrolysis of the morpholine ring during long-term stability studies under varying pH conditions?

- Methodology :

- Buffer Selection : Store samples in phosphate-buffered saline (pH 7.4) at 4°C. Avoid acidic (pH <3) or alkaline (pH >8) conditions, which accelerate ring-opening reactions .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to reduce water-mediated degradation. Monitor residual solvents (e.g., <0.5% ethanol) via GC-MS .

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Molecular Docking : Compare (2S,6R) and (2R,6S) conformers using AutoDock Vina. The (2S,6R) isomer shows higher binding affinity to μ-opioid receptors (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol for 2R,6S) due to optimal hydrogen bonding with Asp147 and Tyr148 residues .

- In Vitro Assays : Test enantiomers in cAMP inhibition assays (IC values). The (2S,6R) form typically exhibits 10-fold greater potency in G-protein-coupled receptor (GPCR) signaling .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound in polar aprotic solvents?

- Methodology :

- Replicate Experiments : Solubility in DMSO ranges from 25 mg/mL (pH 7.0) to 50 mg/mL (pH 5.5) due to protonation state differences. Use potentiometric titration to determine pKa (predicted ~8.2 for the morpholine nitrogen) .

- Dynamic Light Scattering (DLS) : Confirm colloidal aggregation in DMSO at high concentrations, which may falsely reduce apparent solubility .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate the compound’s metabolic stability in hepatic models?

- Methodology :

- Microsomal Incubation : Incubate with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) using the half-life method .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC values >10 μM indicate low risk of drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.